6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine
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Overview
Description
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine is a heterocyclic compound that features a unique structure combining elements of pyridine and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable ketone or aldehyde, followed by cyclization using a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. High-pressure hydrogenation and advanced purification techniques such as chromatography are also employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered hydrogenation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-b]indoles: These compounds share a similar core structure but differ in their functional groups and biological activities.
Morpholine derivatives: Compounds like morpholine and its derivatives have comparable structural features but vary in their chemical reactivity and applications.
Uniqueness
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine is unique due to its combined structural elements of pyridine and morpholine, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-ethyl-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-8-9(7-11)12-6-4-10-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKHLPPHFHBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2C(C1)OCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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